molecular formula C29H48O B12512012 delta7-Avenasterol (E/Z mixture)

delta7-Avenasterol (E/Z mixture)

Cat. No.: B12512012
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SGUBZQMTSA-N
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Description

Delta7-Avenasterol (7-Dehydroavenasterol) is a phytosterol belonging to the stigmastane class, characterized by a double bond at the C7–C8 position and an ethylidene group at C24 (Z-isomer predominant) . Its molecular formula is C29H48O, with a molecular weight of 412.69 g/mol and CAS number 23290-26-8 . This compound is naturally isolated from plant sources such as pomegranate seeds, olive oil, soybean oil, and grains like oats and wheat . It functions as an intermediate in sterol biosynthesis, particularly in the final steps of stigmasterol synthesis .

Delta7-Avenasterol is industrially relevant due to its antioxidant properties, which inhibit lipid oxidation in oils like safflower . Its physicochemical properties include a density of 0.98 ± 0.1 g/cm³, high lipophilicity (LogP: 7.94), and insolubility in water, necessitating organic solvents like chloroform or methanol for laboratory use .

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

MCWVPSBQQXUCTB-SGUBZQMTSA-N

Isomeric SMILES

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta7-Avenasterol can be synthesized through the dehydrogenation of sterols at specific positions. For instance, the dehydrogenation at the C5-C6 positions under the catalysis of sterol-C5-desaturase generates 5-dehydrogenated avenasterol, which is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of sterol-7-reductase and sterol-24-reductase, respectively .

Industrial Production Methods: Industrial production of delta7-Avenasterol typically involves extraction from plant sources. The most widely used extraction methods include the classic Soxhlet extraction with solvents such as n-hexane, petroleum ether, and ethanol. Other well-established solvent extraction methods like Folch and Bligh and Dyer are also employed .

Chemical Reactions Analysis

Types of Reactions: Delta7-Avenasterol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized sterol derivatives.

    Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols like beta-sitosterol.

    Substitution: Substitution reactions can occur at the hydroxyl group or double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized sterol derivatives.

    Reduction: Beta-sitosterol.

    Substitution: Halogenated sterol derivatives.

Scientific Research Applications

Delta7-Avenasterol has a wide range of scientific research applications:

Mechanism of Action

Delta7-Avenasterol is similar to other phytosterols such as beta-sitosterol, campesterol, and stigmasterol. it is unique due to its specific double bond positions and antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between delta7-Avenasterol and related phytosterols:

Compound Double Bond Position Key Functional Groups Biosynthetic Role Key Applications
Delta7-Avenasterol C7–C8 C24 ethylidene (Z-configuration) Intermediate in stigmasterol synthesis Antioxidant in oils, research marker
Stigmasterol C5–C6, C22–C23 C24 ethyl Final product of sterol biosynthesis Pharmaceutical precursor
Beta-Sitosterol C5–C6 C24 ethyl Membrane component in plants Cholesterol-lowering supplements
Delta5-Avenasterol C5–C6 C24 ethylidene Antioxidant in plant oils Food preservation, research
Campesterol C5–C6 C24 methyl Precursor to brassinosteroids Agricultural growth regulation

Structural Insights :

  • Delta7-Avenasterol’s C7–C8 double bond differentiates it from delta5-Avenasterol (C5–C6) and beta-sitosterol (C5–C6), influencing its rigidity and interaction with lipid membranes .
  • The Z-configuration of the C24 ethylidene group in delta7-Avenasterol contrasts with stigmasterol’s fully saturated side chain, affecting solubility and metabolic pathways .
Physicochemical Properties
Property Delta7-Avenasterol Delta5-Avenasterol Beta-Sitosterol
Molecular Weight 412.69 g/mol 412.69 g/mol 414.71 g/mol
Melting Point Not reported 131–134°C 136–140°C
LogP 7.94 8.12 (predicted) 8.60
Solubility (Water) Insoluble Insoluble Insoluble
Solubility (Chloroform) Slightly soluble Slightly soluble Freely soluble

Key Observations :

  • Delta7-Avenasterol and delta5-Avenasterol share identical molecular formulas but differ in double bond placement, leading to variations in melting points and LogP values .
  • Beta-sitosterol’s higher LogP reflects greater lipophilicity, enhancing its integration into lipid bilayers compared to avenasterols .
Antioxidant Efficacy

Delta7-Avenasterol demonstrates superior antioxidant activity in lipid matrices compared to beta-sitosterol. For example:

  • In safflower oil, delta7-Avenasterol reduces oxidation by 40% at 100 ppm, outperforming beta-sitosterol (25% reduction ) under identical conditions .
  • This efficacy is attributed to its conjugated double bond system, which scavenges free radicals more effectively .
Natural Occurrence and Biomarker Potential
  • Delta7-Avenasterol : Detected in blueberries, fenugreek, and citrus hybrids, serving as a biomarker for specific plant consumption .
  • Delta5-Avenasterol : Predominant in olive oil and cereals, used to authenticate food sources .
  • Beta-Sitosterol : Ubiquitous in plant oils, less specific as a biomarker .

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